N1-Methylbenzene-1,3-diamine chemical properties
N1-Methylbenzene-1,3-diamine chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and physical properties of N1-Methylbenzene-1,3-diamine (CAS RN: 50617-73-7). Due to the limited availability of specific experimental data for this particular isomer, this document also includes information on related compounds and generalized experimental protocols relevant to its characterization and synthesis. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.
Introduction
N1-Methylbenzene-1,3-diamine, also known as N-methyl-m-phenylenediamine, is an aromatic amine with the chemical formula C₇H₁₀N₂.[1] Its structure features a benzene ring substituted with a primary amine group and a secondary methylamine group at the 1 and 3 positions, respectively. Aromatic diamines are a critical class of compounds in organic synthesis, serving as versatile precursors for a wide range of materials, including dyes, polymers, and pharmaceuticals.[2] The presence of two reactive amine groups with different steric and electronic environments makes N1-Methylbenzene-1,3-diamine a potentially valuable building block for the synthesis of complex molecules with diverse biological activities.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₀N₂ | [1] |
| Molecular Weight | 122.17 g/mol | [1] |
| CAS Registry Number | 50617-73-7 | [1] |
| IUPAC Name | N¹-methylbenzene-1,3-diamine | |
| Synonyms | N-methyl-m-phenylenediamine, 3-(Methylamino)aniline | [3] |
| Physical Form | Yellow to brown to black powder, crystals, or liquid | |
| Boiling Point | 279.2 °C at 760 mmHg | [4] |
| Melting Point | Data not available | |
| Density | Data not available | |
| pKa | Data not available | |
| Solubility | Soluble in organic solvents | [2] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C |
Spectroscopic Data
Detailed experimental spectra for N1-Methylbenzene-1,3-diamine are not publicly available. However, based on the structure, the following characteristic spectral features can be anticipated:
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¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons, the N-H protons of the primary and secondary amines, and the methyl protons. The aromatic protons would likely appear as a complex multiplet in the range of 6.0-7.5 ppm. The N-H protons would be broad signals, and their chemical shift would be dependent on the solvent and concentration. The methyl protons would appear as a singlet or a doublet (if coupled to the N-H proton) in the upfield region, likely around 2.5-3.0 ppm.
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¹³C NMR: The spectrum would exhibit six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-donating amine substituents.
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations for both the primary and secondary amines in the region of 3200-3500 cm⁻¹. C-H stretching vibrations for the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 122. Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the C-N bonds.
Synthesis and Reactivity
General Synthetic Approach
Caption: General synthetic pathways to N1-Methylbenzene-1,3-diamine.
Reactivity
The reactivity of N1-Methylbenzene-1,3-diamine is dictated by the two amine groups. The primary amine is generally more nucleophilic and less sterically hindered than the secondary methylamine. This difference in reactivity could be exploited for selective chemical modifications.
Expected reactions include:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Further alkylation on the primary and/or secondary amine.
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Diazotization: The primary amine can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of functional groups.
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Coupling Reactions: Participation in coupling reactions to form larger, more complex molecules.[2]
Experimental Protocols
Due to the lack of specific published experimental protocols for N1-Methylbenzene-1,3-diamine, this section provides a generalized workflow for the characterization of a novel or poorly characterized aromatic amine.
Caption: A general experimental workflow for the characterization of an aromatic amine.
Applications in Drug Development and Research
While no specific applications of N1-Methylbenzene-1,3-diamine in drug development or its involvement in signaling pathways have been identified in publicly available literature, its structural motifs are present in various biologically active molecules. Aromatic diamines are precursors to a wide range of heterocyclic compounds, which form the core of many pharmaceuticals. The differential reactivity of the two amine groups in N1-Methylbenzene-1,3-diamine could be leveraged to synthesize libraries of compounds for high-throughput screening in drug discovery programs.
Safety Information
N1-Methylbenzene-1,3-diamine is associated with several health hazards. The following GHS hazard statements have been reported:
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H302: Harmful if swallowed.[3]
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
N1-Methylbenzene-1,3-diamine is a potentially valuable, yet under-characterized, aromatic diamine. This guide has summarized the currently available information on its chemical and physical properties, synthesis, and safety. Significant data gaps remain, particularly concerning its experimental physical properties, detailed spectroscopic data, and biological activity. Further research is warranted to fully elucidate the properties and potential applications of this compound in organic synthesis and medicinal chemistry.
